

ZNL-05-044 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: ZNL-05-044

Cat. No.: B12375339 Get Quote

Application Notes and Protocols for ZNL-05-044

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and experimental use of **ZNL-05-044**, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The provided protocols and diagrams are intended to guide researchers in utilizing **ZNL-05-044** as a chemical probe to investigate the biological functions of CDK11.

Solubility of ZNL-05-044

ZNL-05-044 exhibits high solubility in Dimethyl Sulfoxide (DMSO). For aqueous-based assays, the use of co-solvents is necessary to maintain solubility and prevent precipitation.

Table 1: Quantitative Solubility of **ZNL-05-044** in DMSO



Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	100	209.46	Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility is sensitive to hygroscopic DMSO. [1]

Qualitative Solubility:

While quantitative data for other common laboratory solvents is limited, based on its chemical structure, **ZNL-05-044** is expected to have low solubility in aqueous solutions like water and Phosphate-Buffered Saline (PBS). Its solubility in alcohols such as ethanol and methanol has not been reported. It is recommended to first prepare a concentrated stock solution in DMSO.

Preparation of Stock and Working Solutions

Proper preparation of **ZNL-05-044** solutions is critical for obtaining reliable and reproducible experimental results.

Preparation of Concentrated Stock Solution in DMSO

Protocol:

- Equilibrate the vial of ZNL-05-044 powder to room temperature before opening.
- Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).
- Vortex the solution vigorously.



- Sonicate the solution in a water bath until the compound is completely dissolved and the solution is clear.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solution for In Vitro Cellular Assays

For most cell-based assays, the DMSO stock solution can be serially diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cellular viability or function (typically $\leq 0.5\%$).

Preparation of Working Solution for In Vivo Experiments

For animal studies, a co-solvent formulation is required to maintain the solubility of **ZNL-05-044** in an aqueous vehicle suitable for administration.

Protocol for a 1 mL Working Solution (≥ 2.5 mg/mL):[2]

- Prepare a 25.0 mg/mL stock solution of ZNL-05-044 in DMSO.
- In a sterile tube, add 100 μL of the 25.0 mg/mL ZNL-05-044 DMSO stock solution.
- Add 400 μL of PEG300 and mix thoroughly until the solution is homogeneous.
- Add 50 μ L of Tween-80 and mix until the solution is uniform.
- Add 450 μL of saline and mix to bring the final volume to 1 mL.
- This working solution should be prepared fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

Experimental Protocols



ZNL-05-044 is a valuable tool for studying the roles of CDK11 in cell cycle regulation and RNA splicing. Below are detailed protocols for key experiments.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with **ZNL-05-044**. Inhibition of CDK11 by **ZNL-05-044** is known to induce a G2/M phase cell cycle arrest.[3]

Materials:

- Cells of interest (e.g., A375 melanoma cells)[3]
- ZNL-05-044 DMSO stock solution
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (e.g., 50 μg/mL PI and 100 μg/mL RNase A in PBS)[4]

Protocol:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of ZNL-05-044 (and a DMSO vehicle control) for the desired duration (e.g., 24-48 hours).
- Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in 500 μL of ice-cold PBS.
- While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.



- Incubate the cells on ice or at -20°C for at least 2 hours.
- Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
- Wash the cell pellet with PBS and centrifuge again.
- Resuspend the cell pellet in 500 μL of PI staining solution.
- Incubate at room temperature for 30 minutes in the dark.
- Analyze the samples on a flow cytometer.
- Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Analysis of Pre-mRNA Splicing by RNA Sequencing

Inhibition of CDK11 by **ZNL-05-044** impairs pre-mRNA splicing, leading to intron retention.[3] RNA sequencing (RNA-seq) is a powerful method to globally assess these splicing defects.

Materials:

- Cells of interest
- ZNL-05-044 DMSO stock solution
- Complete cell culture medium
- RNA extraction kit (e.g., TRIzol or column-based kits)
- DNase I
- RNA-seq library preparation kit
- Next-generation sequencing platform

Protocol:



- Seed and treat cells with ZNL-05-044 and a DMSO control as described in the cell cycle analysis protocol.
- Harvest the cells and extract total RNA using a preferred method, ensuring high quality and integrity of the RNA.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Prepare RNA-seq libraries from the total RNA according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
- Sequence the prepared libraries on a next-generation sequencing platform.
- Analyze the sequencing data using bioinformatics tools to identify differential gene
 expression and, more specifically, differential splicing events, such as intron retention, exon
 skipping, and alternative splice site usage. Compare the ZNL-05-044-treated samples to the
 DMSO control.

Target Engagement Assessment by NanoBRET™ Assay

The NanoBRET[™] (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the engagement of a test compound with its target protein. **ZNL-05-044** has been characterized using this assay to determine its intracellular affinity for CDK11A and CDK11B.[3]

Materials:

- HEK293 cells
- CDK11A-NanoLuc® Fusion Vector and CCNL2 Expression Vector[5]
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Tracer
- NanoBRET™ Nano-Glo® Substrate



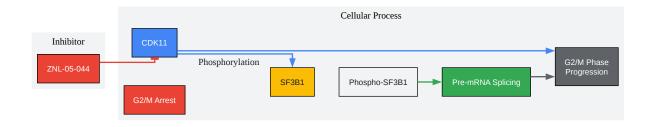
- ZNL-05-044 DMSO stock solution
- 96-well white assay plates

Protocol (based on Promega's NanoBRET™ TE Intracellular Kinase Assay):[5]

- Co-transfect HEK293 cells with the CDK11A-NanoLuc® Fusion Vector and the CCNL2 Expression Vector.
- After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.
- Seed the cells into a 96-well white assay plate.
- Prepare serial dilutions of ZNL-05-044 in Opti-MEM®.
- Add the ZNL-05-044 dilutions and the NanoBRET™ Tracer to the wells containing the cells.
- Incubate for 2 hours at 37°C in a CO2 incubator.
- Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.
- Read the plate on a luminometer capable of measuring filtered luminescence (donor emission at 460nm and acceptor emission at >610nm).
- Calculate the NanoBRET™ ratio and plot the data against the concentration of ZNL-05-044
 to determine the IC50 value, representing the intracellular affinity of the compound for
 CDK11.

Visualized Signaling Pathways and Workflows Signaling Pathway of ZNL-05-044 Action



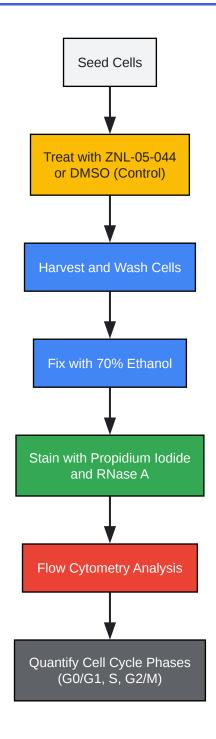


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Caption: **ZNL-05-044** inhibits CDK11, leading to impaired splicing and G2/M arrest.

Experimental Workflow for Cell Cycle Analysis



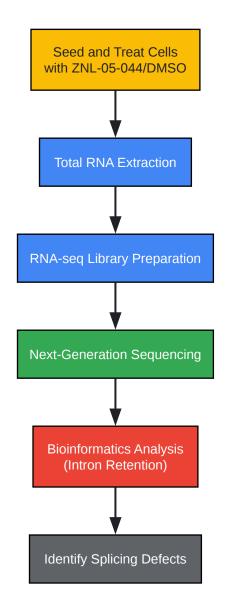


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Caption: Workflow for analyzing cell cycle distribution after **ZNL-05-044** treatment.

Experimental Workflow for RNA Splicing Analysis





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